MAGE-1 is classified under cancer-testis antigens, which are proteins typically expressed in germ cells of the testis but aberrantly activated in various cancers. This unique expression pattern makes MAGE-1 an attractive target for immunotherapy. The gene encoding MAGE-1 is located on chromosome X and is part of a larger family of genes that includes several other closely related members, such as MAGE-A2 and MAGE-A3, which share similar structural and functional properties.
MAGE-1 (90-104) can be synthesized using various methods, including:
The expression of MAGE-1 in bacterial systems often utilizes IPTG (Isopropyl β-D-1-thiogalactopyranoside) to induce protein synthesis. Following expression, purification techniques such as affinity chromatography are employed to isolate the target peptide from other cellular proteins.
The molecular structure of MAGE-1 (90-104) consists of a specific sequence of amino acids that contributes to its immunogenic properties. The peptide's sequence is critical for its binding affinity to Major Histocompatibility Complex class II molecules, which present it to T cells.
Key structural features include:
MAGE-1 (90-104) participates in several biochemical reactions:
These reactions highlight the importance of the peptide's structure in mediating immune responses against tumors expressing MAGE antigens.
The mechanism of action for MAGE-1 (90-104) involves several steps:
Data suggest that patients with tumors expressing MAGE antigens may benefit from therapies targeting these pathways, enhancing their immune responses against cancer.
MAGE-1 (90-104) exhibits:
The peptide is characterized by:
MAGE-1 (90-104) has significant applications in:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4